
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride is a chemical compound with a complex structure that includes a carbazole core
準備方法
The synthesis of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of carbazole with a suitable alkylating agent to introduce the dimethylamino propyl group. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction. Industrial production methods may vary but generally follow similar principles, with optimization for large-scale synthesis .
化学反応の分析
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific chemical properties
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
類似化合物との比較
1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride can be compared with other similar compounds, such as:
3-[(Dimethylamino)methyl]-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one hydrochloride: This compound shares a similar core structure but differs in the functional groups attached.
1,2,3,4-Tetrahydrocarbazole: This compound lacks the dimethylamino propyl group, making it less complex. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
18638-90-9 |
|---|---|
分子式 |
C17H25ClN2 |
分子量 |
292.8 g/mol |
IUPAC名 |
dimethyl-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C17H24N2.ClH/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19;/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3;1H |
InChIキー |
IQHFSGVXJGIUCS-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=CC=CC=C31.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylbenzenesulfonate;[2-(2-methylpropoxy)-2-oxoethyl]azanium](/img/structure/B13736506.png)
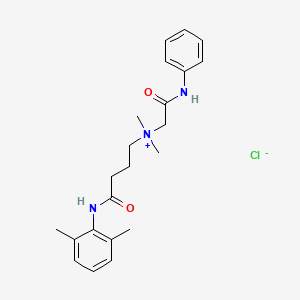
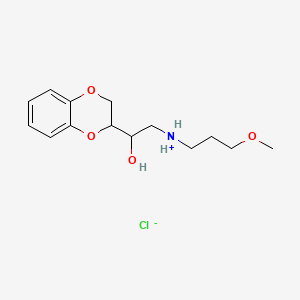

![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

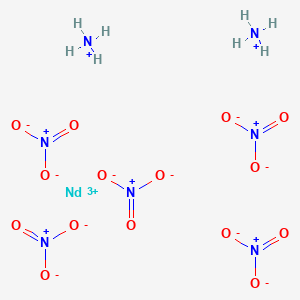
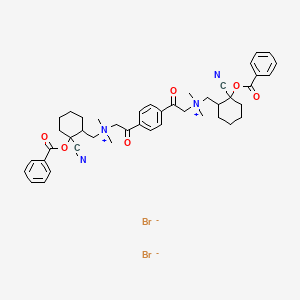
![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)

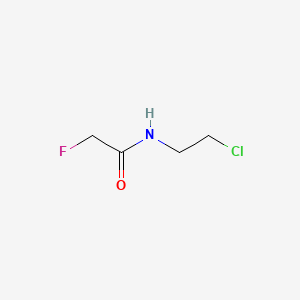

![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

